molecular formula C13H16ClNO B3143192 [1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride CAS No. 51872-03-8

[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride

Cat. No.: B3143192
CAS No.: 51872-03-8
M. Wt: 237.72
InChI Key: IUQPLZORRBTNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride” is a chemical compound with the empirical formula C13H16ClNO . It has a molecular weight of 237.73 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string NC(C)C1=CC2=CC=C(OC)C=C2C=C1.[H]Cl . The InChI key for this compound is IUQPLZORRBTNOM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

  • Application in Peptide Synthesis

    The compound has been utilized in the conversion of derivatives such as 1-tetralone to amines via the Leuckart reaction, indicating its potential role in peptide synthesis (Gitu, Yusuf, & Bhatt, 1998).

  • Synthesis of Fluorescent Amino Acid Derivatives

    It has been used in the synthesis of fluorescent analogues such as 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, important for studying cellular compartments (Kóczán et al., 2001).

Chemical Reactions and Properties

  • Reactivity Studies

    The compound's derivatives have been investigated for their reactivity, such as in the hydrolysis and aminolysis of naphthyl esters, contributing to the understanding of chemical reaction mechanisms (Powell, Magill, & Decker, 1987).

  • Crystal and Molecular Structure Analysis

    Studies have been conducted on the crystal and molecular structures of its derivatives, providing insights into its physical and chemical properties (Kaur et al., 2012).

Potential Therapeutic Applications

  • Exploration in Antimalarial Activity

    Derivatives of the compound have been synthesized and tested for antimalarial activity, though they showed no significant effect compared to established antimalarial drugs (Barlin & Tan, 1984).

  • Evaluation in Anti-Cancer Activity

    Certain derivatives have been studied for their potential anti-cancer properties, contributing to the ongoing search for novel therapeutic agents (Harry et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1-(6-Methoxy-2-naphthyl)ethanol, suggests that it should be handled with personal protective equipment/face protection. It should be kept away from heat and sources of ignition. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10;/h3-9H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQPLZORRBTNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Reactant of Route 3
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.